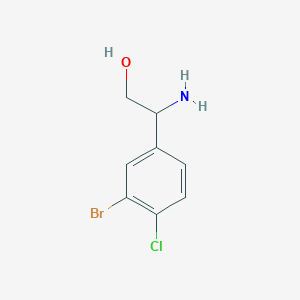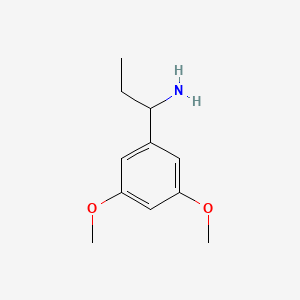
4-Trifluoromethoxy-butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethoxy-butan-1-ol: is an organic compound with the molecular formula C5H9F3O2 . It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a butanol backbone. This compound is of interest due to its unique chemical properties, which include high electronegativity and stability conferred by the trifluoromethoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-butan-1-ol typically involves the introduction of the trifluoromethoxy group into a butanol derivative. One common method is the reaction of 4-hydroxybutanol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethyl iodide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced trifluoromethoxylation reagents has been developed to facilitate the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Trifluoromethoxy-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as sodium methoxide can be used under basic conditions.
Major Products:
Oxidation: 4-Trifluoromethoxy-butanal or 4-Trifluoromethoxy-butanoic acid.
Reduction: 4-Trifluoromethoxy-butane.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-Trifluoromethoxy-butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethoxy group can mimic other functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals due to its unique physicochemical properties.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and lipophilicity.
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxy-butan-1-ol involves its interaction with molecular targets through the trifluoromethoxy group. This group increases the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The high electronegativity of the trifluoromethoxy group can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 4-Trifluoromethoxy-phenol
- 4-Trifluoromethoxy-benzyl alcohol
- 4-Trifluoromethoxy-aniline
Comparison: 4-Trifluoromethoxy-butan-1-ol is unique due to its butanol backbone, which provides different reactivity and solubility compared to aromatic compounds like 4-Trifluoromethoxy-phenol. The presence of the trifluoromethoxy group in all these compounds imparts similar properties such as high electronegativity and stability, but the specific structure of this compound allows for unique applications in both industrial and pharmaceutical contexts .
Properties
Molecular Formula |
C5H9F3O2 |
|---|---|
Molecular Weight |
158.12 g/mol |
IUPAC Name |
4-(trifluoromethoxy)butan-1-ol |
InChI |
InChI=1S/C5H9F3O2/c6-5(7,8)10-4-2-1-3-9/h9H,1-4H2 |
InChI Key |
UUUUQGXLMCRYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)


![1-[2-[(1-Acetylpyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B12105229.png)

![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)






![(3-Hexanoyloxy-16-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hexanoate](/img/structure/B12105274.png)

